4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
CAS No.: 1787914-84-4
Cat. No.: VC4296885
Molecular Formula: C15H18FNO4S
Molecular Weight: 327.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1787914-84-4 |
|---|---|
| Molecular Formula | C15H18FNO4S |
| Molecular Weight | 327.37 |
| IUPAC Name | 4-ethoxy-3-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C15H18FNO4S/c1-3-21-15-5-4-13(9-14(15)16)22(18,19)17-11(2)8-12-6-7-20-10-12/h4-7,9-11,17H,3,8H2,1-2H3 |
| Standard InChI Key | XNJGYWKYHQQXGW-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2)F |
Introduction
Synthesis and Preparation
The synthesis of 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves a multi-step process starting from appropriate precursors such as 3-fluoro-4-ethoxybenzenesulfonyl chloride and 1-(furan-3-yl)propan-2-amine. The reaction would involve the coupling of these two components in the presence of a base to facilitate the formation of the sulfonamide bond.
Biological Activity and Potential Applications
While specific biological activity data for 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is not readily available, compounds within the benzenesulfonamide class have shown promise in various therapeutic areas. For instance, some benzenesulfonamides exhibit antimicrobial properties, making them candidates for the development of new antibiotics. Others have been investigated for their anti-inflammatory and anticancer activities.
Research Findings and Future Directions
Given the lack of detailed research findings on 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide, future studies should focus on evaluating its biological activity, including antimicrobial, anti-inflammatory, and anticancer potential. Additionally, structure-activity relationship (SAR) studies could provide insights into how modifications to the compound's structure affect its biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume